![molecular formula C9H16O2Si B12568878 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol CAS No. 190896-51-6](/img/structure/B12568878.png)
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol is an organic compound that features a unique combination of functional groups, including a trimethylsilyl group, an oxirane ring, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol typically involves the reaction of 3-methyl-3-[(trimethylsilyl)ethynyl]oxirane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the oxirane ring and the subsequent formation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 3-methyl-3-[(trimethylsilyl)ethynyl]oxiranone.
Reduction: Formation of 3-methyl-3-[(trimethylsilyl)ethynyl]diol.
Substitution: Formation of 3-methyl-3-[(substituted)ethynyl]oxiranemethanol.
Applications De Recherche Scientifique
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-[(trimethylsilyl)ethynyl]pyridine
- 3-Methyl-3-[(trimethylsilyl)ethynyl]imidazole
- 3-Methyl-3-[(trimethylsilyl)ethynyl]benzene
Uniqueness
3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other similar compounds. The combination of the trimethylsilyl group and the hydroxyl group also provides unique opportunities for selective functionalization and derivatization in synthetic chemistry.
Propriétés
Numéro CAS |
190896-51-6 |
|---|---|
Formule moléculaire |
C9H16O2Si |
Poids moléculaire |
184.31 g/mol |
Nom IUPAC |
[3-methyl-3-(2-trimethylsilylethynyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2Si/c1-9(8(7-10)11-9)5-6-12(2,3)4/h8,10H,7H2,1-4H3 |
Clé InChI |
OSWLRFQFKOBECF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)CO)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
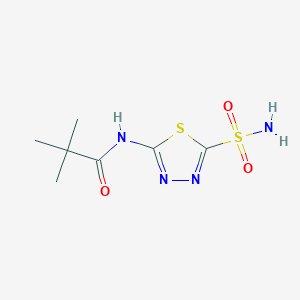
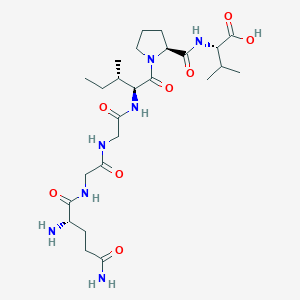

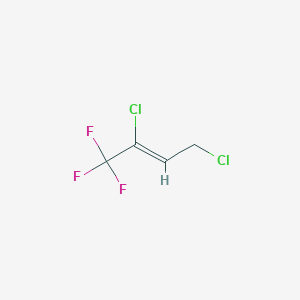
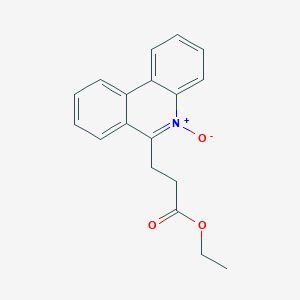
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
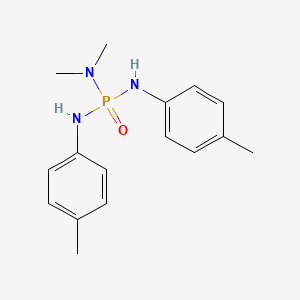
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
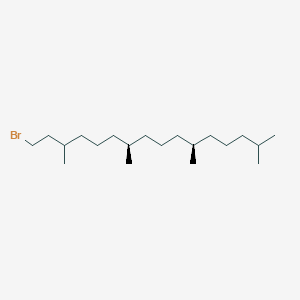
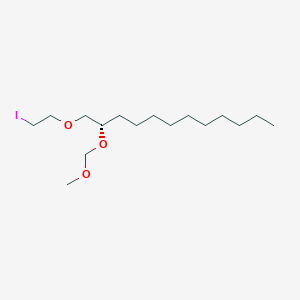
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
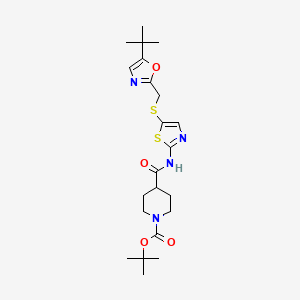
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)
